molecular formula C23H15ClFN3OS2 B2460984 2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223764-19-9

2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2460984
CAS RN: 1223764-19-9
M. Wt: 467.96
InChI Key: VRUPXFLTXIGKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H15ClFN3OS2 and its molecular weight is 467.96. The purity is usually 95%.
BenchChem offers high-quality 2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound is a part of a broader class of chemicals known for their potential in synthesizing derivatives with significant biological activities. Research has demonstrated the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing their antibacterial and antifungal activities. These compounds, including those similar to the specified chemical, have been evaluated against various strains of bacteria and fungi, revealing promising antifungal activity against Candida species and notable antibacterial properties (Kahveci et al., 2020). This indicates the potential application of such compounds in developing new antimicrobial agents.

Antimalarial Properties

Further research into related pyrido[1,2-a]pyrimidin-4-ones has uncovered moderate antimalarial activity against the Plasmodium falciparum strain. The structural activity relationship (SAR) studies have highlighted the core pyrido[1,2-a]pyrimidine scaffold as crucial for antimalarial efficacy, suggesting that modifications to this basic structure, as seen in the specified compound, could lead to potent antimalarial agents (Mane et al., 2014).

Chemical Synthesis Efficiency

On the synthesis front, advancements have been made in the efficient production of thieno[2,3-d]pyrimidin-4(3H)-ones, including environmentally friendly methods that streamline the synthesis process. This not only facilitates the creation of the specified compound but also opens up avenues for generating a wide array of derivatives with varied biological activities, potentially enhancing their application in medicinal chemistry (Shi et al., 2018).

properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3OS2/c24-16-4-1-3-15(11-16)13-30-23-27-19-18-5-2-10-26-21(18)31-20(19)22(29)28(23)12-14-6-8-17(25)9-7-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUPXFLTXIGKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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